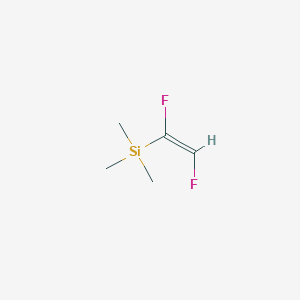

(Z)-(1,2-Difluorovinyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-1,2-difluoroethenyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBSOTGZVNQANI-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=CF)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C(=C\F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The (Z)-1,2-Difluorovinyl Group: A Privileged Bioisostere for Amide Bond Replacement in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Executive Summary: Overcoming the Amide Conundrum

The amide bond is the cornerstone of peptides and a ubiquitous feature in a vast number of small-molecule drugs. Its planarity, defined dipole moment, and ability to act as both a hydrogen bond donor and acceptor are critical for molecular recognition and biological activity[1]. However, the very nature of the amide bond also presents a significant hurdle in drug development. Its susceptibility to enzymatic cleavage by proteases leads to poor metabolic stability, limiting oral bioavailability and in vivo half-life[2][3]. This "amide conundrum" has driven medicinal chemists to seek robust mimics, or bioisosteres, that can replicate the desirable structural and electronic features of the amide bond while offering superior stability[4][5].

Among the various strategies, the replacement of the amide linkage with a (Z)-1,2-difluoroalkene has emerged as a particularly powerful and effective approach[6][7]. This guide provides a comprehensive technical overview of the (Z)-1,2-difluorovinyl group as a trans-amide bond bioisostere, detailing its physicochemical properties, robust synthetic methodologies, and proven applications, thereby offering a roadmap for its strategic implementation in drug discovery programs.

The (Z)-1,2-Difluorovinyl Group: A Superior Mimic

The success of the (Z)-1,2-difluoroalkene as an amide isostere stems from its remarkable ability to replicate the key stereoelectronic properties of the trans-amide bond. The inherent polarity and planarity of this moiety allow it to function as a "non-classical" bioisostere, effectively mimicking the parent amide's conformation and electrostatic potential[6][8].

Structural and Electronic Mimicry

The core advantage lies in the geometric and electronic similarities between the two groups. The (Z)-configuration of the difluoroalkene places the flanking substituents in a spatial arrangement highly similar to that of a trans-amide bond. The strong electronegativity of the two fluorine atoms induces a significant dipole moment across the carbon-carbon double bond, effectively mimicking the polarization of the carbonyl group in an amide[9].

Diagram 1: Bioisosteric Mimicry A visual comparison of the trans-amide bond and the (Z)-1,2-difluorovinyl isostere.

Caption: Structural similarity between a trans-amide and its (Z)-1,2-difluorovinyl bioisostere.

Physicochemical Property Comparison

To facilitate rational design, a direct comparison of key physicochemical parameters is essential. The following table summarizes the properties of the trans-amide bond versus its (Z)-1,2-difluorovinyl counterpart.

| Property | trans-Amide Bond (-CONH-) | (Z)-1,2-Difluorovinyl (-CF=CF-) | Rationale for Bioisosterism |

| Geometry | Planar | Planar | Conserves the rigid, planar conformation crucial for receptor binding.[2] |

| Dipole Moment | ~3.5 D | ~2.4 - 3.0 D | The C-F bonds create a strong dipole that mimics the C=O bond's polarity. |

| H-Bonding | Donor (N-H) & Acceptor (C=O) | Acceptor only (Fluorine) | Eliminates the H-bond donor site, which can block a key metabolic liability site and improve membrane permeability.[2] |

| Metabolic Stability | Labile to proteases/amidases | Highly stable | The C=C bond is resistant to enzymatic hydrolysis, significantly increasing in vivo half-life.[7][10] |

| Lipophilicity (cLogP) | Decreases lipophilicity | Increases lipophilicity | Can enhance membrane permeability and oral absorption.[11][12] |

Synthesis of (Z)-1,2-Difluoroalkene Cores: A Practical Workflow

The successful incorporation of this bioisostere hinges on efficient and stereoselective synthetic methods. While various routes exist, a common and reliable strategy involves the stereodivergent hydrodefluorination of a gem-difluoroalkene precursor[13]. This section outlines a field-proven, step-by-step protocol.

Key Synthetic Workflow

The overall strategy involves creating a gem-difluoroalkene and then selectively removing one fluorine atom to generate the desired (Z)-monofluoroalkene.

Diagram 2: General Synthetic Workflow A flowchart outlining a common synthetic route to (Z)-1,2-difluoroalkene peptidomimetics.

Caption: A common synthetic pathway for preparing (Z)-1,2-difluoroalkene isosteres.

Detailed Experimental Protocol: Synthesis of a (Z)-Fluoroalkene Dipeptide Isostere

This protocol is adapted from established literature procedures and provides a general method for synthesizing a dipeptide mimic where the amide bond is replaced by a (Z)-CF=CH- moiety[11][14].

Step 1: Synthesis of the Vinyl Tosylate Precursor

-

Reaction Setup: To a solution of the starting α-fluoro-β-hydroxy ester (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add pyridine (3.0 equiv) followed by the dropwise addition of tosyl chloride (1.5 equiv).

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to yield the vinyl tosylate.

-

Causality Insight: Tosylating the hydroxyl group transforms it into a good leaving group, setting up the subsequent elimination step to form the double bond.

-

Step 2: Elimination to form the (Z)-Fluoroalkene

-

Reaction Setup: Dissolve the vinyl tosylate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under argon.

-

Reaction Execution: Add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 1 hour.

-

Work-up & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to afford the desired (Z)-fluoroalkene dipeptide isostere precursor.

-

Causality Insight: The use of a strong, non-nucleophilic base like LHMDS at low temperature favors the E2 elimination pathway, leading to the formation of the alkene. The stereochemistry is often controlled by the substrate and reaction conditions, with this method typically favoring the desired Z-isomer.

-

Step 3: Characterization

-

NMR Spectroscopy: The confirmation of the (Z)-geometry is critical. This is unequivocally achieved using ¹H and ¹⁹F NMR spectroscopy. The key diagnostic is the large vicinal coupling constant between the vinyl proton and the vinyl fluorine (³J_HF), which is typically in the range of 20-40 Hz for the cis relationship in the Z-isomer, whereas the trans coupling in the E-isomer is much smaller (typically <15 Hz).

-

¹⁹F NMR: The chemical shift of the fluorine atom provides additional structural confirmation. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds[15][16].

Impact on Drug Properties: Beyond Stability

The introduction of a (Z)-1,2-difluorovinyl group does more than just block metabolic degradation. It profoundly influences other key drug-like properties.

Enhanced Permeability and Reduced P-glycoprotein (P-gp) Efflux

A primary challenge for many peptide-based therapeutics is poor membrane permeability[12]. The amide's N-H group is a hydrogen bond donor, which increases the desolvation penalty for the molecule to enter the lipid bilayer of a cell membrane. By replacing the amide with a fluoroalkene, the hydrogen bond donating capacity is removed[2]. This modification, coupled with an increase in lipophilicity, can significantly enhance passive membrane diffusion and, consequently, oral bioavailability[12]. Furthermore, the removal of the H-bond donor can disrupt recognition by efflux transporters like P-glycoprotein, a common mechanism of drug resistance[17].

Diagram 3: Impact on Molecular Interactions A diagram illustrating the difference in hydrogen bonding capability.

Caption: Contrasting hydrogen bonding capabilities of amide bonds versus fluoroalkene isosteres.

Case Study: Application in a Leu-enkephalin Analog

A compelling example of the successful application of this bioisostere is in the study of Leu-enkephalin, an endogenous opioid peptide[11]. Researchers replaced the Gly³-Phe⁴ amide bond with a (Z)-fluoroalkene isostere. The resulting peptidomimetic demonstrated significantly enhanced stability against enzymatic degradation while retaining low nanomolar functional activity at both δ- and μ-opioid receptors. This study powerfully illustrates that the fluoroalkene can successfully mimic the essential conformation of the amide bond for receptor binding while conferring the desired proteolytic resistance[11].

Conclusion and Future Outlook

The (Z)-1,2-difluorovinyl group is a field-proven and highly effective bioisostere for the trans-amide bond. Its ability to replicate key structural and electronic features while eliminating the primary site of metabolic liability makes it an invaluable tool for medicinal chemists. The benefits extend beyond simple stability, positively impacting membrane permeability and potentially overcoming efflux-related drug resistance. With increasingly robust and stereoselective synthetic methods becoming available, the strategic incorporation of this moiety is poised to play an even greater role in the development of next-generation therapeutics with improved pharmacokinetic profiles and clinical durability.

References

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information.[Link]

-

Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus de l'Académie des Sciences.[Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore.[Link]

-

Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. ResearchGate.[Link]

-

An Evaluation of Peptide-Bond Isosteres. National Center for Biotechnology Information.[Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.[Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv.[Link]

-

Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. ResearchGate.[Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information.[Link]

-

Conformational Analysis of Fluoro-, Chloro-, and Proteo-Alkene Gly–Pro and Pro–Pro Isosteres to Mimic Collagen. ACS Publications.[Link]

-

Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. ACS Publications.[Link]

-

A general preparation of (Z)-1-fluorostilbene derivatives for the design of conformationally restricted peptidomimetics. National Center for Biotechnology Information.[Link]

-

Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. National Center for Biotechnology Information.[Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate.[Link]

-

Synthesis of a fluoroalkene peptidomimetic precursor of N-acetyl-L-glutamyl-L-alanine. ResearchGate.[Link]

-

Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv.[Link]

-

Application of Bioisosteres in Drug Design. Waseda University.[Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.[Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry.[Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ResearchGate.[Link]

-

Supplementary Information. The Royal Society of Chemistry.[Link]

-

Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.[Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ACS Publications.[Link]

-

The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.[Link]

-

Comparison of half‐time lives between amide and fluoroalkene chemicals. ResearchGate.[Link]

-

Peptide modification by combining C-H functionalization and sulfur(vi)-fluoride exchange; developing new peptide cyclization methods. NTU IRep.[Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.[Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.[Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

-

An amide-to-chloroalkene substitution improves the peptide permeability. ChemRxiv.[Link]

-

19Flourine NMR. University of Ottawa.[Link]

-

Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives. Royal Society of Chemistry.[Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.[Link]

-

Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success. BioDuro.[Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication.[Link]

- Peptide and protein formulations with improved stability.

-

Unsymmetric Carbon Satellites in Fluorine-19 NMR. Nanalysis.[Link]

-

Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journals.[Link]

-

Next-generation nutraceuticals: bioactive peptides from plant proteases. BioTechnologia.[Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ctppc.org [ctppc.org]

- 6. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. A general preparation of (Z)-1-fluorostilbene derivatives for the design of conformationally restricted peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the (Z)-1,2-Difluoroalkene Motif in Modern Medicinal Chemistry

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated functional groups, the (Z)-1,2-difluoroalkene has emerged as a particularly versatile and impactful motif. This guide provides an in-depth exploration of its applications, moving beyond a simple survey to offer field-proven insights into its role as a robust peptide bond isostere, a mechanism-based enzyme inhibitor, and a valuable component in the development of next-generation Positron Emission Tomography (PET) imaging agents. We will delve into the causality behind its strategic deployment, detail key synthetic protocols, and present a forward-looking perspective on its potential in drug discovery.

The Rationale: Why (Z)-1,2-Difluoroalkene?

The utility of the (Z)-1,2-difluoroalkene motif stems from a unique confluence of steric and electronic properties that allows it to function as a highly effective bioisostere, particularly for the ubiquitous amide bond.[1][2]

-

Structural Mimicry: The Z (or cis) configuration of the difluoroalkene holds the flanking carbon substituents in a spatial arrangement that closely mimics the trans geometry of a peptide bond. This structural fidelity is crucial for maintaining the overall conformation of a peptide or peptidomimetic, thereby preserving its interaction with a biological target.[3][4]

-

Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms polarizes the C=C double bond, creating a dipole moment similar in magnitude to that of an amide bond.[4] This allows the motif to participate in similar electrostatic interactions, yet it lacks the hydrogen bond donating capability of the amide N-H, a feature that can be exploited to fine-tune binding or reduce interactions with metabolizing enzymes.

-

Metabolic Stability: Peptides often suffer from poor in vivo stability due to rapid cleavage by proteases.[1][5] The (Z)-1,2-difluoroalkene is completely resistant to hydrolysis by peptidases, offering a dramatic improvement in metabolic stability and plasma half-life.[4] This transformation can convert a transient in vitro tool into a viable in vivo probe or therapeutic lead.

-

The "Cis-Effect": Counterintuitively, for many 1,2-disubstituted fluoroalkenes, the Z isomer is thermodynamically more stable than the E isomer. This phenomenon, known as the "cis-effect," is attributed to stabilizing electronic interactions (such as hyperconjugation) that outweigh steric repulsion.[6] This inherent stability simplifies synthesis and purification, as there is less risk of isomerization to the undesired E isomer.

Application I: The Protease-Resistant Peptide Bond Isostere

The replacement of a scissile amide bond with a (Z)-1,2-difluoroalkene is arguably its most significant application, creating peptidomimetics with enhanced pharmacokinetic profiles.[7][8]

The Leu-enkephalin pentapeptide (Tyr-Gly-Gly-Phe-Leu) is a classic example. In its native form, it is rapidly degraded in plasma. However, replacing the Tyr¹-Gly² amide bond with a (Z)-1,2-difluoroalkene isostere (Tyr¹-ψ[(Z)CF=CH]-Gly²) transforms the molecule.[4]

Data Presentation: Impact of Isosteric Replacement on Leu-Enkephalin Properties

| Property | Native Leu-Enkephalin | Tyr¹-ψ[(Z)CF=CH]-Gly² Analogue | Rationale for Change |

| Structure | Tyr-Gly-Gly-Phe-Leu | Tyr-ψ[(Z)CF=CH]-Gly-Gly-Phe-Leu | Amide bond replaced by difluoroalkene |

| Plasma Stability | < 5 minutes (mouse plasma) | > 4 hours (mouse plasma) | The C=C bond is not a substrate for proteases.[4] |

| CNS Distribution | Not detected | Detected in brain tissue post-IV dose | Increased metabolic stability allows sufficient plasma concentration for CNS penetration.[4] |

| LogD (pH 7.4) | Lower (more hydrophilic) | Higher (more lipophilic) | Removal of H-bond donor/acceptor capacity of the amide reduces polarity. |

Visualization: Amide Bond vs. (Z)-1,2-Difluoroalkene Isostere

Caption: Structural comparison highlighting the geometric mimicry of a trans-amide bond by a (Z)-difluoroalkene.

Application II: Mechanism-Based Enzyme Inhibition

The electronic properties that make the (Z)-1,2-difluoroalkene an effective amide isostere also render it a latent electrophile.[9][10] This "warhead" capability can be harnessed to design potent, irreversible enzyme inhibitors. The process typically involves a Michael-type conjugate addition of a nucleophilic residue from the enzyme's active site to the electron-deficient alkene.[][12]

This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases and β-lactamases.[13][14] For instance, difluoroalkene-containing β-lactams have shown promise as inhibitors of β-lactamase, the enzyme responsible for bacterial resistance to penicillin-type antibiotics.[14]

Visualization: Mechanism of Irreversible Enzyme Inhibition

Caption: Covalent modification of an enzyme active site nucleophile by a (Z)-difluoroalkene inhibitor.

Experimental Protocol: Synthesis of a (Z)-Fluoroalkene Dipeptide Isostere (FADI) Precursor

This protocol is adapted from methodologies utilizing the Horner-Wadsworth-Emmons (HWE) olefination.[7]

Objective: To synthesize a protected Gly-ψ[(Z)-CF=CH]-Gly dipeptide isostere precursor.

Materials:

-

Triethyl 2-fluoro-2-phosphonoacetate

-

N-Cbz-aminoacetaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Slowly add a solution of triethyl 2-fluoro-2-phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

-

Olefination: Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired (Z)-α-fluoro-α,β-unsaturated ester with high stereoselectivity.[7]

Causality: The use of the HWE reagent, triethyl 2-fluoro-2-phosphonoacetate, is critical for establishing the (Z)-geometry. The stereochemical outcome is directed by the thermodynamics of the reaction intermediates, which favors the formation of the more stable Z-alkene.[6]

Application III: Probes for Positron Emission Tomography (PET)

PET is a powerful non-invasive imaging technique that requires radiotracers labeled with a positron-emitting isotope.[15] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 min) and low positron energy, which allows for high-resolution images.[16]

The incorporation of ¹⁸F into a (Z)-1,2-difluoroalkene motif presents an attractive strategy for developing novel PET tracers. The challenge lies in performing the radiofluorination under the mild conditions necessary to preserve the integrity of complex biomolecules, as traditional ¹⁸F-labeling often requires harsh conditions.[17] Recent advances, however, are enabling the synthesis of ¹⁸F-labeled difluoroalkenes for PET imaging.[18][19]

Visualization: General Workflow for PET Tracer Development

Caption: A streamlined workflow for the production and application of an ¹⁸F-labeled PET imaging agent.

Experimental Protocol: Conceptual ¹⁸F-Radiofluorination

Objective: To label a precursor molecule with ¹⁸F to generate a (Z)-1,2-difluoroalkene PET tracer. This conceptual protocol is based on electrophilic fluorination strategies.

Materials:

-

(Z)-1-fluoro-2-(tributylstannyl)alkene precursor

-

[¹⁸F]F₂ gas or an electrophilic [¹⁸F]fluorinating agent (e.g., [¹⁸F]Selectfluor bis(triflate))

-

Anhydrous solvent (e.g., acetonitrile)

-

Automated radiosynthesis module

-

HPLC system for purification

Procedure:

-

Precursor Preparation: Dissolve the stannane precursor (1-2 mg) in anhydrous acetonitrile within a shielded reaction vessel in an automated synthesis module.

-

Fluoride Delivery: Bubble carrier-added [¹⁸F]F₂ gas through the solution at room temperature, or add a solution of a prepared electrophilic [¹⁸F]fluorinating agent.

-

Reaction: Allow the reaction to proceed for 10-15 minutes at a controlled temperature (e.g., room temperature to 60 °C).

-

Workup: Quench the reaction and evaporate the solvent under a stream of nitrogen.

-

Purification: Re-dissolve the residue in the mobile phase and inject onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product, separating it from the unlabeled precursor and byproducts.

-

Formulation: Collect the desired product fraction, remove the HPLC solvent, and formulate in a physiologically compatible solution (e.g., saline with ethanol) for injection.

Causality: The choice of a vinyl stannane or boronic ester precursor is crucial as these functionalities are readily converted to a C-¹⁸F bond via radiofluorodestannylation or radiofluorodeboronation, respectively. These reactions can often be performed rapidly, which is essential given the short half-life of ¹⁸F.

Conclusion and Future Outlook

The (Z)-1,2-difluoroalkene is far more than a simple chemical curiosity; it is a validated, high-impact tool for addressing fundamental challenges in drug discovery. Its ability to confer profound metabolic stability while closely mimicking the geometry of the peptide bond has cemented its role in the development of robust peptidomimetics.[4] Furthermore, its tunable electrophilicity opens avenues for creating highly specific, mechanism-based covalent inhibitors. The burgeoning application in PET imaging promises to deliver novel diagnostic tools for visualizing complex biological processes in real-time.

Future research will likely focus on developing more efficient and stereoselective synthetic methods, particularly for late-stage incorporation into complex molecules.[20] As our understanding of its subtle electronic influence on molecular conformation and binding grows, the (Z)-1,2-difluoroalkene will undoubtedly be at the core of designing the next generation of safer, more effective therapeutics and precision diagnostic agents.

References

- Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. Organic & Biomolecular Chemistry.

- Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues. Organic & Biomolecular Chemistry.

- Synthesis of fluoroalkene dipeptide isosteres by an intramolecular redox reaction utilizing N-heteorocyclic carbenes (NHCs). PubMed.

- Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsatur

- Stereoselective Synthesis of Z Fluoroalkenes through Copper-Catalyzed Hydrodefluorination of gem-Difluoroalkenes with W

- Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres. Beilstein Journal of Organic Chemistry.

- Catalytic, Diastereoselective 1,2-Difluorin

- Catalytic, Diastereoselective 1,2-Difluorin

-

An Efficient Synthetic Method for (Z)-Fluoroalkene Dipeptide Isosteres: Application to the Synthesis of the Dipeptide Isostere of Sta-Ala. ResearchGate. [Link]

-

The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. ResearchGate. [Link]

-

Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling. ACS Catalysis. [Link]

-

Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC. [Link]

-

Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

-

Applications of gem‐difluoroalkenes in medicinal chemistry. ResearchGate. [Link]

-

Application of Bioisosteres in Drug Design. University of Science and Technology of China. [Link]

-

Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

-

Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. PMC. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

-

Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. PMC. [Link]

-

Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PMC. [Link]

-

Ultra-mild 18F-labeling of Biomolecules for PET imaging. Nature Research. [Link]

-

Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. [Link]

-

Fluorine-18 Labelling for PET Scans. Open MedScience. [Link]

-

Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC. [Link]

-

Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]

-

Protease Inhibitor & Reduction Agents. ABDC WorkShop. [Link]

-

Recent advances in three-component difunctionalization of gem-difluoroalkenes. Chemical Communications. [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. [Link]

-

Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics. PubMed. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]

-

Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus Chimie. [Link]

-

Synthesis and Fluorine-18 Radiolabeling of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

-

Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. ResearchGate. [Link]

-

Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. PMC. [Link]

-

Mechanisms Of Macromolecular Protease Inhibitors. PMC. [Link]

-

Synthesis of fluorinated isosteres of biologically active molecules. ResearchGate. [Link]

-

Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation. ResearchGate. [Link]

-

Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. PMC. [Link]

-

Synthetic and Structural Analogues: A Chemical Exploration of Peptides and Peptidomimetics. Longdom Publishing. [Link]

-

Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. PMC. [Link]

-

Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]

- 3. Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. communities.springernature.com [communities.springernature.com]

- 18. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stereoselective Synthesis of Z Fluoroalkenes through Copper-Catalyzed Hydrodefluorination of gem-Difluoroalkenes with Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of Fluorinated Vinylsilanes in Organic Synthesis

This technical guide details the reactivity profile, synthetic utility, and mechanistic underpinnings of fluorinated vinylsilanes. It is structured for researchers in organic synthesis and medicinal chemistry.

Executive Summary

Fluorinated vinylsilanes represent a high-value class of reagents at the intersection of organosilicon and organofluorine chemistry. They serve as stable, non-toxic surrogates for volatile or unstable fluorinated synthons. Their utility is defined by the C(sp²)–Si bond, which acts as a "masked" nucleophile for palladium-catalyzed cross-coupling (Hiyama) or as a directing group for electrophilic substitution.

The strategic value of these molecules lies in their ability to transfer a fluorinated vinyl motif —a critical bioisostere for peptide bonds and enol ethers in drug discovery—with complete stereochemical retention. This guide analyzes their electronic properties, synthetic access, and cross-coupling protocols.

Structural & Electronic Properties

The reactivity of fluorinated vinylsilanes is governed by two opposing electronic forces: the

The Electronic Tug-of-War

-

Silicon (

-effect): Silicon is electropositive ( -

Fluorine (

-effect): When fluorine is attached directly to the vinyl group (

Practical Consequence: Fluorinated vinylsilanes are significantly less nucleophilic than their non-fluorinated counterparts toward electrophiles, requiring stronger activation or catalysis. However, they are highly robust, allowing them to survive multistep synthesis before the C–Si bond is activated.

Reactivity Landscape Diagram

The following diagram illustrates the divergent reaction pathways available to a generic

Figure 1: Divergent reactivity modes of

Synthetic Access to Fluorinated Vinylsilanes[1]

Accessing these reagents with high stereocontrol is the primary bottleneck. The two dominant methods are Defluorosilylation and Metal-Catalyzed Hydrosilylation .

Comparative Synthetic Strategies

| Method | Substrate | Catalyst/Reagent | Stereoselectivity | Key Advantage |

| Defluorosilylation | gem-Difluoroalkenes | High ( | Access to | |

| Hydrosilylation | Fluoroalkynes | Ru or Pt catalysts | Variable | Atom economical; good for |

| Silylation | 1-Bromo-1-fluoroalkenes | High (Retention) | Uses readily available brominated precursors. |

Protocol: Synthesis via Defluorosilylation

This method utilizes the "addition-elimination" mechanism on gem-difluoroalkenes to generate

-

Reagents: gem-Difluoroalkene (1.0 equiv), Silyllithium reagent (

, 1.1 equiv), THF. -

Procedure:

-

Cool a solution of silyllithium in THF to -78 °C.

-

Add the gem-difluoroalkene dropwise.

-

Stir for 2 hours at -78 °C, then warm to 0 °C.

-

Mechanism: The silyl nucleophile attacks the alkene; the intermediate carbanion eliminates a fluoride ion.

-

Quench with saturated

.

-

-

Outcome: Exclusive formation of the

-isomer due to the thermodynamic stability of the intermediate where the lone pair is anti to the leaving fluoride.

The Hiyama Cross-Coupling[2][3][4]

The Hiyama coupling is the most powerful application of fluorinated vinylsilanes, allowing the formation of

Mechanistic Pathway & Stereoretention

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1][2] The critical step is the fluoride-promoted transmetallation . The fluoride ion attacks the silicon, forming a pentacoordinate silicate

Crucial Insight: The reaction proceeds with retention of configuration at the double bond. An

Figure 2: Catalytic cycle of the Hiyama coupling emphasizing the fluoride activation step.

Standard Experimental Protocol

Objective: Coupling of

Reagents:

-

Vinylsilane (1.2 equiv)

-

Aryl Iodide (1.0 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand:

(Trifurylphosphine is also common) (10 mol%) -

Activator: TBAF (Tetrabutylammonium fluoride, 1M in THF, 2.0 equiv)

-

Solvent: THF, 60 °C.

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix

and -

Addition: Add the aryl iodide and the fluorovinylsilane to the reaction vessel.

-

Activation: Add the TBAF solution dropwise via syringe. Note: The solution may darken immediately.

-

Reaction: Heat to 60 °C for 4–12 hours. Monitor by TLC or

NMR. -

Workup: Cool to RT. Dilute with ether, wash with water (to remove silicon salts and TBAF), dry over

, and concentrate. -

Purification: Silica gel chromatography. Caution: Protodesilylation is a side reaction; avoid acidic silica if possible or add 1%

.

Protodesilylation: Access to Fluoroalkenes

While cross-coupling builds complexity, protodesilylation is used to synthesize specific fluoroalkenes by replacing the silyl group with a proton.

-

Mechanism: Electrophilic attack by

on the double bond. The -

Stereochemistry: This reaction can be stereoselective (retention) or non-selective depending on the acid strength and solvent.

-

Protocol Tip: For stereoretention, use TBAF in wet THF (mild basic conditions) rather than strong Bronsted acids. The fluoride attacks silicon, generating a transient carbanion that is immediately protonated by water with retention of geometry.

References

-

Hiyama, T. (1988). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organic Chemistry.

-

Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research.

-

Trost, B. M., et al. (2003).[3] "Ruthenium-Catalyzed Vinylsilane Synthesis and Cross-Coupling." Organic Letters.

-

Normant, J. F. (2001). "Organometallic routes to fluorinated alkenes." Journal of Fluorine Chemistry.

-

Gouverneur, V., & Seppelt, K. (2015). "Fluorine in Pharmaceutical Industry: Fluorinated Building Blocks." Chemical Reviews.

Sources

Methodological & Application

Application Note: Protocol for Lithiation of Trifluorovinyltrimethylsilane (TFV-TMS)

Executive Summary & Scientific Rationale

This application note details the protocol for the lithiation of trifluorovinyltrimethylsilane (TFV-TMS) . In the context of advanced organic synthesis, "lithiation" of this species refers to the Silicon-Lithium (Si-Li) exchange (transmetallation) to generate the highly reactive nucleophile Trifluorovinyllithium (

Why this protocol matters:

Trifluorovinyllithium is a critical building block for introducing the trifluorovinyl motif (

The Solution:

Trifluorovinyltrimethylsilane (

Safety & Handling (Critical)

Warning: This protocol involves pyrophoric reagents and unstable fluorinated carbanions.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Pyrophoric | Alkyllithiums (MeLi, n-BuLi) ignite on contact with air. | Use strict Schlenk line or Glovebox techniques. |

| Thermal Instability | Maintain reaction strictly at -78°C. Never allow to warm before quenching/reacting. | |

| Pressure | Decomposition products (difluoroacetylene) are gaseous and unstable. | Ensure glassware is vented to an inert line (Argon/Nitrogen) to prevent pressure buildup. |

| Toxicity | Fluorinated byproducts and solvents. | Work in a high-efficiency fume hood. |

Experimental Logic & Mechanism

The reaction relies on the thermodynamic driving force of forming a strong C-Si bond in the byproduct (tetramethylsilane) versus the kinetic accessibility of the silyl group.

Reaction Pathway:

-

Solvent Choice: THF (Tetrahydrofuran) is required to coordinate the lithium cation, stabilizing the "hard" fluorinated carbanion. Diethyl ether is a viable alternative but THF generally offers faster exchange rates.

-

Reagent Choice: Methyllithium (MeLi) is preferred over n-Butyllithium (n-BuLi) for Si-Li exchange because the byproduct, Tetramethylsilane (

), is chemically inert and highly volatile (b.p. 26°C), simplifying purification.

Mechanistic Visualization

Figure 1: Mechanistic pathway of Si-Li exchange. Note the critical branching path where temperature violation leads to decomposition.

Detailed Protocol: Generation & Trapping

Materials Required[1][2][3][4][5][6][7]

-

Substrate: Trifluorovinyltrimethylsilane (Commercial or synthesized via Protocol 5.1).

-

Reagent: Methyllithium (1.6 M in diethyl ether).

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

-

Cryogen: Dry ice / Acetone bath (-78°C).

-

Apparatus: Flame-dried 3-neck round bottom flask, nitrogen/argon manifold, low-temperature thermometer.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Flush with Nitrogen/Argon for 15 minutes.

-

Cool the flask to -78°C using a dry ice/acetone bath. Verify internal temperature with a thermometer.

-

-

Substrate Addition:

-

Inject anhydrous THF (20 mL per 5 mmol substrate) into the flask.

-

Add Trifluorovinyltrimethylsilane (1.0 equiv) via syringe. Allow to equilibrate for 5 minutes.

-

-

Lithiation (Transmetallation):

-

Add Methyllithium (1.05 equiv) dropwise over 10 minutes.

-

Observation: The solution typically remains clear or turns slightly yellow.

-

Incubation: Stir at -78°C for 30 minutes. Do not exceed this time significantly as LiF elimination can slowly occur even at low temps.

-

-

Electrophile Trapping:

-

Add the Electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in a minimum amount of THF dropwise.

-

Stir at -78°C for 1 hour.

-

-

Quenching & Workup:

-

Slowly warm the reaction to 0°C over 2 hours.

-

Quench with saturated aqueous

. -

Extract with Diethyl Ether (

). -

Dry organic layer over

and concentrate carefully (products may be volatile).

-

Contextual Protocol: Synthesis of the Starting Material

If you do not have commercial TFV-TMS, you must synthesize it from Trifluoroethylene gas (HFC-1123).

Reaction:

-

Condensation: Condense Trifluoroethylene gas (approx 1.2 equiv) into a THF solution at -95°C (Liquid

/Toluene bath). -

Deprotonation: Add n-Butyllithium (1.0 equiv) dropwise at -95°C. Stir for 30 mins.

-

Silylation: Add Chlorotrimethylsilane (TMSCl, 1.1 equiv).

-

Warm: Allow to warm to Room Temp. Distill the product (b.p. ~ 42-44°C).

Data & Troubleshooting

Yield Comparison by Method

| Method | Reagent | Temp Limit | Typical Yield (Trapping) | Comments |

| Si-Li Exchange (Recommended) | MeLi / TFV-TMS | -78°C | 85-92% | Cleanest reaction; no gas handling required. |

| H-Li Exchange (Direct) | n-BuLi / HFC-1123 | -95°C | 70-80% | Requires handling toxic gas; lower temp required. |

| Br-Li Exchange | n-BuLi / Bromotrifluoroethylene | -95°C | 60-75% | Precursor is ozone-depleting/regulated; Li-Hal exchange is fast but prone to equilibration. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Complex Mixture | Temperature rose above -60°C. | Use a digital thermometer monitoring internal fluid temp, not just the bath. |

| No Reaction | Wet THF (Proton source kills MeLi). | Re-distill THF or use fresh molecular sieves (4A). |

| Polymerization (Gunk) | Decomposition of | Reduce time between MeLi addition and Electrophile addition. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the safe lithiation and trapping of TFV-TMS.

References

-

Sauvêtre, R., & Normant, J. F. (1981). Preparation and Stability of Trifluorovinyllithium. Tetrahedron Letters, 22(11), 957-960.

- Dubois, J. E., & Sauvêtre, R. (1980). Carbon-Carbon Bond Formation in Fluorinated Organometallics. Journal of Fluorine Chemistry.

-

Gau, M. R., & Zdilla, M. J. (2016).[1] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE), (117), e54705.[1] [2][3]

- Prakash, G. K. S., et al. (2014). Fluorine-Containing Reagents. John Wiley & Sons. (General reference for TFV-TMS utility).

Sources

Application Note: Stereoselective Synthesis of (Z)-1,2-Difluorostilbenes via Sequential Negishi Coupling

The synthesis of (Z)-1,2-difluorostilbenes represents a critical capability in modern medicinal chemistry. These motifs serve as bioisosteres for amide bonds, offering enhanced metabolic stability and lipophilicity while mimicking the planar geometry of the peptide linkage.

The following Application Note and Protocol details the Sequential Negishi Coupling strategy, a method pioneered by the Burton group. This approach allows for the modular, stereospecific construction of unsymmetrical (Z)-1,2-difluorostilbenes from a single fluorinated "linchpin" precursor.

Introduction & Strategic Analysis

The (Z)-1,2-difluoroalkene moiety (

Traditional methods like the Wittig or Horner-Wadsworth-Emmons reaction often yield E/Z mixtures. The Sequential Negishi Coupling strategy offers a superior alternative by utilizing a stereodefined dihalo-difluoroethene precursor . By exploiting the differential reactivity of C-I and C-Cl bonds, researchers can sequentially install two different aryl groups with complete retention of stereochemistry.

Retrosynthetic Logic

The synthesis hinges on (Z)-1-chloro-1,2-difluoro-2-iodoethene (1) . This "linchpin" reagent possesses two chemically distinct handles:

-

C-I Bond: Highly reactive toward Zinc insertion (oxidative addition) to form a stable zinc reagent.

-

C-Cl Bond: Less reactive; survives the first coupling but can be activated for a second coupling under specific conditions (e.g., use of Dioxane as solvent).

Figure 1: Retrosynthetic strategy for unsymmetrical (Z)-1,2-difluorostilbenes.

Experimental Protocols

Protocol A: Preparation of the Linchpin Precursor

Target: (Z)-1-chloro-1,2-difluoro-2-iodoethene Starting Material: 1,2-dichloro-1,2-difluoroethylene (commercially available, often as E/Z mixture).

Principle: Lithium-halogen exchange on the dichloro-species is stereoretentive at low temperatures. Subsequent trapping with iodine yields the mixed dihalide.

Reagents:

-

(E/Z)-1,2-dichloro-1,2-difluoroethylene (CFC-1112)[1]

-

n-Butyllithium (2.5 M in hexanes)

-

Iodine (

)[2] -

Diethyl Ether (

), anhydrous

Step-by-Step:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with Argon.

-

Solvent & Substrate: Add anhydrous

(150 mL) and 1,2-dichloro-1,2-difluoroethylene (50 mmol). Cool the mixture to -100 °C (using -

Lithiation: Add n-BuLi (50 mmol) dropwise over 30 minutes. Maintain internal temperature below -90 °C.

-

Note: The (Z)-isomer reacts faster, but both undergo exchange. If high stereopurity is required, distill the starting material or purify the product later.

-

-

Iodination: Dissolve

(55 mmol) in anhydrous -

Workup: Warm to room temperature (RT). Quench with saturated

(to remove excess iodine). Extract with ether, dry over -

Purification: Distill under reduced pressure. The (Z)-isomer (bp ~85-90 °C) can often be separated from the (E)-isomer by careful fractional distillation.

Protocol B: Sequential Negishi Coupling

Target: Unsymmetrical (Z)-1,2-difluorostilbene

Step 1: Formation of the Difluorovinyl Zinc Reagent

-

Activation: In a dried Schlenk flask, place Zinc dust (1.5 equiv, activated with 2 mol% 1,2-dibromoethane and TMSCl).

-

Solvent: Add anhydrous DMF (Dimethylformamide). Note: DMF is critical for stabilizing the organozinc species.

-

Insertion: Add (Z)-1-chloro-1,2-difluoro-2-iodoethene (1.0 equiv). Stir at 50–60 °C for 2–3 hours.

-

Monitoring: Check consumption of starting material by GC-MS or

NMR. -

Product:

(Solution A).

-

Step 2: First Coupling (Installation of Aryl Group 1)

-

Catalyst: To Solution A, add

(2–5 mol%). -

Electrophile: Add Aryl Iodide (

, 0.9 equiv relative to zinc reagent). -

Reaction: Stir at RT to 50 °C for 4–12 hours.

-

Observation: The C-Cl bond remains intact due to the higher reactivity of the C-I bond in the precursor (which is now the C-Zn bond) and the inertness of the fluorinated vinyl chloride under these mild conditions.

-

-

Workup (Intermediate): Quench with dilute HCl, extract with ether, and purify the intermediate (Z)-1-chloro-1,2-difluoro-2-arylethene by column chromatography.

Step 3: Second Coupling (Installation of Aryl Group 2)

This step requires a more active system to couple the vinyl chloride.

-

Reagent Prep: Prepare the second aryl zinc reagent (

or -

Coupling: Dissolve the intermediate from Step 2 in anhydrous 1,4-Dioxane .

-

Critical: Dioxane is superior to THF for this specific coupling, enhancing rate and yield.

-

-

Catalyst: Add

(5 mol%). -

Addition: Add the

solution (1.5 equiv). -

Reaction: Heat to reflux (100 °C) for 12–24 hours.

-

Workup: Cool, quench with

, extract, and purify via silica gel chromatography.

Mechanistic Insight & Data

The stereospecificity of this reaction relies on the retention of configuration during both the oxidative addition of the Zinc to the C-I bond and the subsequent transmetallation/reductive elimination steps.

Catalytic Cycle

Figure 2: Catalytic cycle for the first coupling step. The geometry of the fluorinated alkene is preserved throughout the Zinc insertion and Palladium cycle.

Scope and Compatibility

The following table summarizes typical yields for the sequential coupling protocol.

| Entry | Aryl 1 ( | Aryl 2 ( | Yield (Step 1) | Yield (Step 2) | Overall Yield |

| 1 | Phenyl | Phenyl | 85% | 78% | 66% |

| 2 | 4-Methoxyphenyl | Phenyl | 82% | 75% | 61% |

| 3 | 4-CF3-Phenyl | 4-Tolyl | 79% | 70% | 55% |

| 4 | 2-Thienyl | Phenyl | 75% | 65% | 49% |

| 5 | Phenyl | 4-CN-Phenyl | 80% | 60% | 48% |

Data derived from optimized conditions in Dioxane (Step 2).

Troubleshooting & Expert Tips

Isomerization

-

Problem: Detection of (E)-isomer in the final product.

-

Cause: Exposure to UV light or excessive heat during workup.

-

Solution: Wrap reaction flasks in aluminum foil. Perform evaporations at bath temperatures < 40 °C. Store purified products in the dark.

Catalyst Deactivation

-

Problem: Stalled reaction in Step 2 (coupling of the chloride).

-

Cause: The vinyl chloride is a poor electrophile; Pd black formation indicates ligand dissociation.

-

Solution: Ensure 1,4-Dioxane is used as the solvent. If using THF, the reaction may require higher temperatures which degrade the catalyst. Consider using electron-rich ligands like SPhos or XPhos if the standard

fails for sterically hindered substrates.

Moisture Sensitivity

-

Problem: Low yield of the Zinc reagent.

-

Cause: Protonation of the organozinc by residual water in DMF.

-

Solution: Dry DMF over molecular sieves (4Å) for at least 24 hours. Flame-dry all glassware. The zinc reagent should be a clear to slightly gray solution; a white precipitate often indicates hydrolysis (formation of Zn(OH)Cl).

References

-

Stereospecific Synthesis of Unsymmetrical (E)- and (Z)-1,2-difluorostilbenes. Burton, D. J., et al. (2005). Journal of Organic Chemistry. (Verified via ResearchGate/ACS context)

-

Negishi Coupling. Organic Chemistry Portal.

-

Preparation of (Z)-1-fluoro-2-bromostyrenes and application in peptide mimetics. Haufe, G., et al.

-

Synthesis of 1,2-difluoroethylene derivatives. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Fluoride-Free Activation of 1,2-Difluorovinylsilanes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Fluoride-Free Activation

1,2-Difluorovinylenes are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science. Their unique stereoelectronic properties, which allow them to serve as bioisosteres for amide bonds and other functional groups, have led to their incorporation into a range of biologically active molecules. 1,2-Difluorovinylsilanes have emerged as key precursors for the synthesis of these important compounds, primarily through palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.

Traditionally, the activation of the robust C-Si bond in organosilanes has relied on the use of fluoride ions (e.g., from TBAF or CsF). While effective, the use of fluoride presents several challenges in complex molecule synthesis, including the potential for undesired side reactions with fluoride-sensitive functional groups (such as silyl protecting groups) and difficulties in complete removal of fluoride residues from the final product. Consequently, the development of fluoride-free activation methods for 1,2-difluorovinylsilanes is a critical area of research, enabling milder, more functional-group-tolerant, and more efficient synthetic routes.

This guide provides a detailed overview of fluoride-free activation strategies for 1,2-difluorovinylsilanes, focusing on base-mediated approaches. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer practical insights to aid researchers in successfully implementing these methods.

Core Principle: Base-Mediated Activation via Silanolate Intermediates

The central strategy for fluoride-free activation of organosilanes involves the use of a base to promote the formation of a more reactive pentacoordinate silicon species, typically a silanolate. This approach circumvents the need for a fluoride activator. The general mechanism for a base-mediated Hiyama-type cross-coupling reaction is illustrated below.

Figure 1: Generalized mechanism of base-mediated fluoride-free Hiyama cross-coupling.

In this catalytic cycle, the key step is the transmetalation of the organic group from silicon to the palladium(II) center. In the absence of fluoride, a base such as sodium hydroxide (NaOH) activates the organosilane, facilitating the formation of a pentacoordinate silicate intermediate. This activated species is sufficiently nucleophilic to undergo transmetalation.

For enhanced reactivity and broader substrate scope, two primary classes of organosilicon reagents are employed in fluoride-free Hiyama couplings: organosilanols and organodisiloxanes .

Activation Method 1: Cross-Coupling of In Situ Generated Silanols from Vinyl Tris(trimethylsilyl)silanes

One effective fluoride-free approach involves the oxidative cleavage of a vinyl tris(trimethylsilyl)silane to generate a reactive silanol or siloxane species in situ. This method, while not directly starting from a simple 1,2-difluorovinylsilane, provides a valuable fluoride-free protocol for the coupling of vinyl groups. The principle can be adapted for fluorinated analogues. The reaction proceeds by treating the vinyl silane with an oxidant like hydrogen peroxide in the presence of a base such as sodium hydroxide, followed by the addition of the palladium catalyst and the aryl halide.[1][2]

General Protocol: Fluoride-Free Hiyama Coupling of a Vinylsilane via In Situ Silanol Generation[1]

This protocol describes the general procedure for the cross-coupling of a vinyl tris(trimethylsilyl)silane with an aryl halide.

Materials:

-

Vinyl tris(trimethylsilyl)silane (1.0 equiv)

-

Aryl halide (e.g., iodobenzene or bromobenzene) (1.0-1.2 equiv)

-

30% Hydrogen peroxide (H₂O₂) (3.0 equiv)

-

Sodium hydroxide (NaOH) (3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a solution of the vinyl tris(trimethylsilyl)silane (0.1 mmol) in THF (aq), add 30% H₂O₂ (3 equiv) and NaOH (3 equiv) in water.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the aryl halide (1.0-1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

Causality of Experimental Choices:

-

H₂O₂/NaOH: This combination is crucial for the oxidative cleavage of the Si-Si bonds in the tris(trimethylsilyl)silane, generating the active silanol or siloxane species in situ. The base is essential for this transformation.[1]

-

Pd(PPh₃)₄: This is a common and effective palladium(0) catalyst for cross-coupling reactions.

-

THF: A suitable solvent that can dissolve both the organic and aqueous components to some extent, facilitating the reaction.

Activation Method 2: Base-Mediated Cross-Coupling of Vinyldisiloxanes

Vinyldisiloxanes serve as excellent precursors for fluoride-free Hiyama couplings. Under basic conditions, they exist in equilibrium with the corresponding highly reactive silanolate. This in situ generation of the active nucleophile allows for efficient cross-coupling with aryl and heteroaryl halides without the need for a fluoride activator.[3]

Figure 2: Base-mediated equilibrium between a vinyldisiloxane and the active silanolate.

General Protocol: Fluoride-Free Cross-Coupling of a Vinyldisiloxane[3]

This protocol outlines a general procedure for the palladium-catalyzed, fluoride-free cross-coupling of a vinyldisiloxane with an aryl iodide.

Materials:

-

Vinyldisiloxane (1.0 equiv)

-

Aryl iodide (1.0 equiv)

-

Potassium hydroxide (KOH) (2.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.2 equiv)

-

Methanol (MeOH)

Procedure:

-

To a solution of the vinyldisiloxane (1.0 equiv) and aryl iodide (1.0 equiv) in methanol, add potassium hydroxide (2.0 equiv).

-

Degas the mixture with argon or nitrogen for 10-15 minutes.

-

Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.2 equiv) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

KOH/MeOH: The basic methanolic solution facilitates the equilibrium between the vinyldisiloxane and the active silanolate species required for transmetalation.[3]

-

Pd(OAc)₂/PPh₃: This combination forms the active Pd(0) catalyst in situ. Triphenylphosphine acts as a stabilizing ligand for the palladium center.

Data Summary

The following table summarizes representative examples of fluoride-free Hiyama cross-coupling reactions of vinylsilanes, which serve as a basis for the application to 1,2-difluorovinylsilane systems.

| Entry | Silane Substrate | Coupling Partner | Base (equiv) | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Vinyl tris(trimethylsilyl)silane | Iodobenzene | NaOH (3) | Pd(PPh₃)₄ (5) | THF/H₂O | Reflux | 61 | [1] |

| 2 | 1,3-divinyl-1,1,3,3-tetramethyldisiloxane | 4-Iodoacetophenone | KOH (2) | Pd(OAc)₂ (5)/PPh₃ (20) | MeOH | Reflux | 95 | [3] |

| 3 | Vinyltriethoxysilane | 4-Bromotoluene | NaOH (aq) | Pd(OAc)₂ (1) | Water | 120 | 98 | [4] |

Conclusion and Future Outlook

The fluoride-free activation of 1,2-difluorovinylsilanes represents a significant advancement in the synthesis of fluorinated organic molecules. Base-mediated methods, particularly those employing in situ generated silanols or the use of vinyldisiloxanes, offer mild and functional-group-tolerant alternatives to traditional fluoride-based protocols. The protocols provided in this guide serve as a starting point for researchers to explore these powerful synthetic transformations.

Further research in this area will likely focus on expanding the substrate scope, developing more active and robust catalyst systems, and exploring other fluoride-free activation strategies, such as those involving photoredox catalysis. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the development of efficient and versatile synthetic methods like those described herein will be of paramount importance.

References

-

Chatgilialoglu, C., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Tetrahedron Letters, 49(43), 6296-6298. [Link]

-

Chatgilialoglu, C., et al. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Elsevier. [Link]

-

Alacid, E., & Nájera, C. (2006). The First Fluoride-Free Hiyama Reaction of Vinylsiloxanes Promoted by Sodium Hydroxide in Water. Advanced Synthesis & Catalysis, 348(14), 1885-1889. [Link]

-

Sore, H. F., et al. (2009). Fluoride-free cross coupling using vinyldisiloxanes. Organic & Biomolecular Chemistry, 7(6), 1068-1071. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Protodesilylation in Hiyama Coupling

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Hiyama coupling and encountering challenges with the common but often misunderstood side reaction of protodesilylation. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental concepts of the Hiyama coupling and the protodesilylation side reaction.

Q1: What is the Hiyama Coupling and what are its advantages?

The Hiyama coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide (like a triflate).[1][2] Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, it has become a valuable tool in organic synthesis.[1]

The primary advantages of using organosilicon reagents are their stability, low toxicity, high natural abundance, and relatively low cost compared to other organometallic reagents like those based on tin or zinc.[2][3] This stability allows for greater chemoselectivity and functional group tolerance, making them suitable for complex molecule synthesis.[3] However, the inherent stability of the carbon-silicon bond means an "activator" is required to make the reaction proceed.[1][2]

Q2: What is protodesilylation and why is it the most common failure mode in Hiyama couplings?

Protodesilylation is the primary side reaction that plagues Hiyama couplings. It is the cleavage of the carbon-silicon bond by a proton source (H+), replacing the silyl group with a hydrogen atom.[4] Instead of your desired coupled product (R-R'), you regenerate the hydrocarbon starting material (R-H) corresponding to your organosilane.

This is a significant problem because the conditions used to activate the organosilane for the desired coupling are often the same conditions that promote protodesilylation. The reaction essentially consumes your nucleophile in an unproductive pathway, leading to low or no yield of the target molecule.

Q3: What are the primary chemical causes of protodesilylation?

Understanding the root causes is critical for effective troubleshooting. The main culprits are:

-

The Fluoride Activator: Traditional Hiyama couplings use a fluoride source, such as tetrabutylammonium fluoride (TBAF), tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), or cesium fluoride (CsF), to generate a hypervalent, pentacoordinate silicon species.[3] This "activated" intermediate is necessary for transmetalation to the palladium center.[2][3] However, fluoride ions are also basic, and common sources like TBAF are notoriously hygroscopic, introducing water directly into the reaction. This combination of basicity and a proton source (water) is a perfect recipe for protodesilylation.[4]

-

Adventitious Proton Sources: Water is the most common proton source. It can be present in solvents, reagents, or introduced from the atmosphere.[4] Alcohols can also act as proton donors.

-

Reaction Temperature: Higher temperatures can accelerate the rate of protodesilylation relative to the desired C-C coupling.[4]

-

Base Strength: In some protocols, an additional base is used. If the base is too strong or nucleophilic, it can facilitate the cleavage of the C-Si bond.[4]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section is formatted to address specific experimental issues with actionable advice.

Scenario: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of the arene/alkene starting material (the "proto" version of my organosilane).

This is the classic fingerprint of a protodesilylation-dominated reaction. Before making drastic changes to your protocol, perform these immediate checks.

Q: Have I rigorously excluded water and other proton sources?

-

Causality: Water is the most common proton source leading to protodesilylation.[4] Fluoride activators like TBAF are often supplied as hydrates or are highly hygroscopic and will absorb atmospheric moisture.

-

Actionable Solutions:

-

Dry Your Solvents: Use freshly distilled solvents from an appropriate drying agent or pass them through an activated alumina purification system immediately before use.

-

Use Anhydrous Reagents: Ensure all solid reagents, including bases and additives, are dried under high vacuum, preferably with gentle heating if they are thermally stable.

-

Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen) from start to finish. Use proper Schlenk line or glovebox techniques.

-

Q: Is my choice of fluoride activator contributing to the problem?

-

Causality: Not all fluoride sources are created equal. Their hygroscopicity, basicity, and solubility play a huge role in the balance between activation and protodesilylation.

-

Actionable Solutions:

-

Switch from TBAF to TASF: TBAF is convenient but notoriously difficult to make fully anhydrous. TASF is a more easily handled, anhydrous source of fluoride and is often a superior choice for sensitive substrates.[3]

-

Consider Solid Fluorides: For some systems, heterogeneous fluoride sources like anhydrous CsF or KF can be effective. Their lower solubility can sometimes temper the reaction, favoring the productive pathway.

-

Caption: A workflow for troubleshooting protodesilylation.

Section 3: Advanced Strategies - Moving Beyond Fluoride

If optimizing a fluoride-mediated system fails, or if your substrate contains fluoride-sensitive functional groups (e.g., silyl ethers), the most robust solution is to eliminate fluoride entirely.

Q: What is the Hiyama-Denmark coupling, and how does it prevent protodesilylation?

The Hiyama-Denmark coupling is a powerful modification that uses organosilanols (R-SiR'₂OH) or related derivatives as the nucleophilic partner, completely avoiding the need for a fluoride activator.[1][5]

-

Mechanism of Action: Activation occurs via deprotonation of the silanol with a mild base (e.g., KOSiMe₃, Cs₂CO₃) to form a silanolate (R-SiR'₂O⁻).[5] This silanolate coordinates to the Pd(II) center through the oxygen atom, facilitating a transmetalation that does not require a hypervalent pentacoordinate silicon intermediate.[1] By removing the fluoride activator, you remove the primary driver of protodesilylation and gain compatibility with silyl protecting groups.[1][5]

Sources

Technical Support Center: Reactivity Solutions for Electron-Deficient Fluorovinylsilanes

Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary: The "Transmetallation Stall"

Welcome to the technical support hub for fluorovinylsilane chemistry. If you are accessing this guide, you are likely observing low conversion rates (<20%) or significant protodesilylation when attempting to cross-couple electron-deficient fluorovinylsilanes (e.g.,

The Core Issue: Standard Hiyama coupling relies on the nucleophilicity of the organosilicon fragment. However, the presence of fluorine on the vinyl group exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the electron density of the vinyl carbon attached to silicon, stabilizing the C–Si bond and rendering the group a poor nucleophile for transmetallation onto the Palladium(II) center.

This guide provides the "patches" required to reboot your catalytic cycle, moving from standard fluoride activation to advanced silanolate and metallo-promoted systems.

Diagnostic: Why Your Reaction is Failing

Before changing reagents, confirm the failure mode.

| Symptom | Diagnosis | Root Cause |

| No Product, Start Material Intact | Activation Failure | The fluoride source (TBAF) is not effectively forming the pentacoordinate silicate, or the silicate is too stable to transfer. |

| No Product, Formation of Fluoroalkene (C-H) | Protodesilylation | The activated silicate formed but reacted with a proton source (moisture) faster than it transmetallated to Pd. |

| Homocoupling of Electrophile | Stalled Cycle | Oxidative addition occurred, but transmetallation failed. Pd(II) eventually disproportionated or homocoupled. |

The Hardware Fix: Catalyst & Ligand Architecture

For electron-deficient substrates, standard

Recommended Catalyst Systems

-

The "Workhorse" (Start Here):

-

Precursor:

(1.5–2.5 mol%) -

Ligand: TFP (Tri(2-furyl)phosphine) or

(Triphenylarsine) . -

Why: These ligands are weaker

-donors than

-

-

The "High-Performance" (For Sterically Hindered Cases):

-

Precursor:

-

Ligand: XPhos or RuPhos (Buchwald Ligands).

-

Why: While electron-rich, the bulk of these ligands prevents formation of inactive Pd-aggregates and facilitates the coupling of difficult substrates by stabilizing the oxidative addition complex.

-

The Software Fix: Activation Protocols

Standard TBAF (Tetra-n-butylammonium fluoride) is often too hygroscopic, leading to protodesilylation. Use one of the following advanced protocols.